molecular formula C19H20FN3O3 B2634628 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203054-03-8

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2634628
CAS No.: 1203054-03-8
M. Wt: 357.385
InChI Key: CKXAFMYGQGMYFZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. With the molecular formula C19H20FN3O3 and a molecular weight of 357.3788 g/mol , this compound is part of a class of molecules known for their significant role in modern drug discovery . The urea moiety is a privileged structure in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for enhancing drug potency, selectivity, and optimizing key drug-like properties . This specific molecule features a complex structure that incorporates a 4-fluorophenyl group and a 1,2,3,4-tetrahydroquinoline system bearing a methoxyacetyl substituent . Researchers exploring urea-based compounds are actively investigating their potential applications across various fields, including the development of pesticidal, fungicidal, and microbiocidal agents, as evidenced by patents covering related quinoline and tetrahydroquinoline derivatives . This product is presented as a high-purity chemical entity for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXAFMYGQGMYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

  • Introduction of the Methoxyacetyl Group: : The next step involves the acylation of the tetrahydroquinoline core with methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the methoxyacetyl group at the desired position on the tetrahydroquinoline ring.

  • Formation of the Urea Derivative: : The final step is the coupling of the methoxyacetylated tetrahydroquinoline with 4-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Povarov reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Critical Notes

Structural Flexibility vs.

Urea vs. Carboxylic Acid : Urea’s dual hydrogen-bonding capacity may improve target engagement over carboxylic acid’s single anionic interaction .

4-Fluorophenyl Optimization : While chalcones use fluorophenyl groups for electronics, the target compound leverages fluorine for metabolic stability, a common strategy in CNS drug design .

Biological Activity

1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a tetrahydroquinoline derivative, which is known for various biological activities. Its molecular formula is C20H21FN2O3C_{20}H_{21}FN_2O_3 with a molecular weight of approximately 360.39 g/mol. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The specific mechanism for this compound has not been extensively documented; however, it is hypothesized to modulate pathways associated with neuroprotection and anti-inflammatory responses.

Antinociceptive and Anti-inflammatory Effects

Several studies have evaluated the antinociceptive properties of related tetrahydroquinoline derivatives. For instance, compounds that share structural similarities have shown effectiveness in reducing pain in animal models through mechanisms such as inhibition of cyclooxygenase (COX) enzymes and modulation of the nitric oxide pathway .

Case Studies

  • Study on Autoimmune Disease : A related study involving tetrahydroquinoline derivatives demonstrated significant effects on Th17-mediated autoimmune diseases by targeting RORγt pathways. This suggests potential applications for this compound in treating conditions like rheumatoid arthritis and psoriasis .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and improve cognitive function in rodent models .

Pharmacokinetics

The pharmacokinetic profile of tetrahydroquinoline derivatives suggests good oral bioavailability and favorable distribution characteristics. For example, one study reported that a related compound exhibited bioavailability rates of 48.1% in mice . This is promising for the development of oral formulations.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntinociceptiveSignificant pain reduction
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveReduced oxidative stress
Autoimmune disease treatmentModulation of Th17 pathways

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling an isocyanate derivative (e.g., 4-fluorophenyl isocyanate) with a functionalized tetrahydroquinoline amine precursor. Key steps include:

  • Amine activation : The tetrahydroquinoline amine is acetylated with 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) to form the 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate .
  • Urea formation : Reacting the activated amine with 4-fluorophenyl isocyanate in anhydrous dichloromethane at 0–25°C for 12–24 hours .
    Optimization strategies :
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the isocyanate.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid side reactions.
  • Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 60–75% purity, which can be further improved by recrystallization .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxyacetyl moiety (δ ~3.3 ppm for –OCH₃). The tetrahydroquinoline ring protons appear as multiplets in δ 1.5–3.0 ppm .
    • 19F NMR : A singlet near δ -115 ppm confirms the para-fluorine substituent .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 398.16) .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELX software for refinement) resolves bond angles and torsional strain in the tetrahydroquinoline core .

Q. What are the hypothesized biological targets and mechanisms of action for this urea derivative?

Based on structural analogs (e.g., tetrahydroquinoline-containing kinase inhibitors), potential targets include:

  • Tyrosine kinases : The urea moiety may act as a hinge-binding region inhibitor, with the 4-fluorophenyl group enhancing hydrophobic interactions in the ATP-binding pocket .
  • G-protein-coupled receptors (GPCRs) : The tetrahydroquinoline scaffold mimics endogenous ligands, suggesting modulation of serotonin or dopamine receptors .
    Experimental validation :
  • In vitro kinase assays : Screen against panels like the KinomeScan® to identify inhibitory activity (IC₅₀ values).
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM indicates therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?

Contradictions often arise from dynamic conformational changes or paramagnetic impurities. Methodological approaches:

  • Variable-temperature NMR : Observe splitting patterns at –20°C to 60°C to detect rotameric equilibria in the urea linkage .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterium at the methoxyacetyl group to simplify splitting patterns in ¹H NMR .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve sustained release in pharmacokinetic studies .
  • Prodrug design : Replace the methoxyacetyl group with a hydrolyzable ester (e.g., acetyloxypropyl) to enhance membrane permeability .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Key modifications and assays :

Modification Site SAR Focus Assay Expected Outcome
4-FluorophenylElectron-withdrawing substituentsKinase inhibition (IC₅₀)Increased potency with –CF₃ or –NO₂
MethoxyacetylSteric bulk reductionSolubility (logP measurement)Improved aqueous solubility with –OH
TetrahydroquinolineRing saturationMetabolic stability (t₁/₂)Enhanced stability with full saturation

Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels .

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) to model interactions with kinase ATP pockets.
  • Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. How can researchers address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

  • Standardize assay conditions : Use identical cell passage numbers (<20), serum-free media, and plate readers calibrated daily.
  • Positive controls : Include staurosporine (kinase inhibition) or tamoxifen (GPCR modulation) in every plate .
  • Data normalization : Express results as % inhibition relative to vehicle controls, with triplicate technical replicates .

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